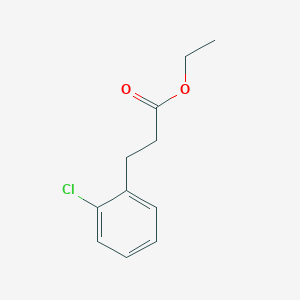

Ethyl 3-(2-chlorophenyl)propanoate

Description

Ethyl 3-(2-chlorophenyl)propanoate (CAS 30573-88-7) is an ester derivative featuring a phenyl ring substituted with a chlorine atom at the ortho position (2-chlorophenyl) and a three-carbon spacer linking the phenyl group to the ethyl ester moiety. Its molecular formula is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol . The compound is notable for its unique fragmentation behavior under electron ionization (EI) mass spectrometry, particularly the loss of chlorine from the ortho position, a phenomenon critical for differentiating it from analogs with meta or para substitutions .

Propriétés

IUPAC Name |

ethyl 3-(2-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDDIJZMYPKFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570049 | |

| Record name | Ethyl 3-(2-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30573-88-7 | |

| Record name | Ethyl 3-(2-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-chlorophenyl)propanoate can be synthesized through the esterification of 3-(2-chlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Catalytic Asymmetric Transfer Hydrogenation

This ester serves as a precursor in rhodium-catalyzed asymmetric hydrogenation reactions. Under optimized conditions ([RhCl₂Cp*]₂/L4 catalyst system), derivatives like ethyl 3-oxo-3-(2-chlorophenyl)propanoate undergo selective reduction to chiral alcohols .

| Parameter | Optimal Conditions | Outcome |

|---|---|---|

| Catalyst | [RhCl₂Cp*]₂ + L4 ligand | 99% conversion |

| Hydrogen donor | HCOONa/HCOOH (pH 7.0) | 96% enantiomeric excess (e.e.) |

| Temperature | 50°C | 95% e.e. retention |

| Solvent | H₂O | High substrate compatibility |

C–C Bond-Forming Reactions

The chlorophenyl moiety participates in trichloroacetimidate-mediated coupling with electron-rich arenes under Lewis acid catalysis :

General Procedure :

-

Imidate Formation : React with trichloroacetonitrile/DBU to generate trichloroacetimidate intermediates.

-

Coupling : Treat with TMSOTf (0.1 mol%) and arenes (e.g., anisole) at 25°C.

| Arene | Reaction Time (h) | Yield (%) | Product Structure |

|---|---|---|---|

| 1,4-Dimethoxybenzene | 2.5 | 92 | 3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)propanoate |

| 1,2,3-Trimethoxybenzene | 3.0 | 88 | 3-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)propanoate |

Functional Group Interconversion

The ester group enables downstream modifications:

-

Acetylation : Reacts with acetic anhydride/DMAP to form acetylated derivatives (e.g., ethyl 3-acetoxy-3-(2-chlorophenyl)propanoate) .

-

Hydroxy Group Activation : Conversion to trichloroacetimidates facilitates nucleophilic aromatic substitutions .

Comparative Reactivity Insights

Key structural factors influencing reactivity:

| Structural Feature | Impact on Reactivity |

|---|---|

| 2-Chlorophenyl Group | Ortho-chloro substitution directs electrophilic attack to para positions in coupling reactions. |

| Ethyl Ester | Enhances solubility in nonpolar media; stable under acidic coupling conditions. |

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)propanoate has garnered attention for its diverse applications in scientific research:

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to modulate enzyme activity and receptor interactions, making it a valuable component in drug design.

Organic Synthesis

This compound is utilized as a building block for more complex organic molecules. Its reactivity allows for various transformations, leading to the development of new compounds with potential therapeutic effects.

Biological Studies

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that modifications to its structure can enhance its efficacy against specific biological targets.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated selective inhibition against Staphylococcus aureus, suggesting its potential as an antibiotic candidate.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of this compound demonstrated that it could inhibit pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory conditions.

Mécanisme D'action

The mechanism of action of ethyl 3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases to release the active acid form, which then exerts its effects on target pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho vs. Meta/Para Chlorine Substitution

Ethyl 3-(3-Chlorophenyl)propanoate (CAS 7116-35-0) and Ethyl 3-(4-Chlorophenyl)propanoate (CAS 7116-36-1)

- Structural Difference : Chlorine substitution at the meta (3-chloro) or para (4-chloro) positions.

- Fragmentation Behavior: Ortho-substituted (target compound): Preferential loss of chlorine (35/37 Da) via intramolecular displacement by the ester carbonyl oxygen, forming a benzopyrylium intermediate (m/z 177). Subsequent fragmentation yields m/z 149 . Meta/Para-substituted: No chlorine loss. Instead, fragmentation involves cleavage of the ester group (loss of 45 Da) or other pathways unrelated to halogen displacement .

- Key Insight : The ortho chlorine’s proximity to the ester group enables unique fragmentation, absent in meta/para isomers.

Methyl 3-(2-Chlorophenyl)propanoate (CAS 74124-86-0)

- Structural Difference : Ethyl ester replaced with a methyl ester .

- However, subsequent fragments differ slightly (e.g., m/z 163 vs. m/z 177 for the ethyl analog) .

Saturation and Rigidity of the Spacer Chain

Ethyl 3-(2-Chlorophenyl)-propenoate (Compound 5)

- Structural Difference: Unsaturated propenoate (C=C bond) vs. saturated propanoate.

- Fragmentation Behavior :

- Chlorine loss occurs similarly (m/z 175), but the unsaturated spacer allows isomerization to a cis-olefin intermediate, forming a 2-ethoxy-benzopyrylium ion (m/z 175). Subsequent loss of 28 Da yields m/z 147 .

- Contrast with saturated analog: The saturated compound forms m/z 149 after chlorine loss .

Ethyl 3-(2-Chlorophenyl)-propynoate (Compound 29)

- Structural Difference: Triple bond (propynoate) introduces rigidity.

- Fragmentation Behavior: No chlorine loss observed. The sp-hybridized spacer prevents the ester oxygen from approaching the ortho chlorine, blocking displacement .

Functional Group Modifications

Ethyl 2-Chlorophenylacetate

- Structural Difference: Shorter spacer (acetate vs. propanoate).

- Fragmentation Behavior : Retains ortho chlorine loss, demonstrating that spacer length is less critical than flexibility .

Nitrile-Substituted Analogs (e.g., Ethyl 2-Cyano-3-(4-methylphenyl)propanoate)

- Structural Difference : Ester replaced with a nitrile group.

- Fragmentation Behavior: Chlorine loss is non-specific (occurs at both ortho and para positions), indicating the ester’s role in directing selective ortho fragmentation .

Data Tables

Table 1: Fragmentation Patterns of this compound and Key Analogs

| Compound Name | CAS | Substituent Position | Key Fragments (m/z) | Chlorine Loss Observed? |

|---|---|---|---|---|

| This compound | 30573-88-7 | Ortho (2-chloro) | 177, 149 | Yes |

| Ethyl 3-(3-chlorophenyl)propanoate | 7116-35-0 | Meta (3-chloro) | 215 (M⁺), 170 | No |

| Ethyl 3-(4-chlorophenyl)propanoate | 7116-36-1 | Para (4-chloro) | 215 (M⁺), 170 | No |

| Mthis compound | 74124-86-0 | Ortho (2-chloro) | 163, 135 | Yes |

| Ethyl 3-(2-chlorophenyl)-propenoate | N/A | Ortho (2-chloro) | 175, 147 | Yes |

| Ethyl 3-(2-chlorophenyl)-propynoate | N/A | Ortho (2-chloro) | 213 (M⁺) | No |

Table 2: Structural and Functional Comparison

| Compound Name | Spacer Type | Functional Group | Chlorine Loss Mechanism |

|---|---|---|---|

| This compound | Saturated | Ester | Intramolecular displacement by ester |

| Ethyl 3-(2-chlorophenyl)-propenoate | Unsaturated | Ester | Olefin isomerization facilitates loss |

| Ethyl 2-chlorophenylacetate | Shorter (C2) | Ester | Flexible spacer allows chlorine loss |

| Ethyl 2-cyano-3-(4-methylphenyl)propanoate | Saturated | Nitrile | Non-specific chlorine loss |

Activité Biologique

Ethyl 3-(2-chlorophenyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its propanoate backbone and a 2-chlorophenyl substituent. The presence of the chlorine atom in the phenyl ring significantly influences its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClO2 |

| Molecular Weight | 224.68 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The chlorophenyl group enhances hydrophobic interactions, while the propanoate moiety allows for hydrogen bonding with biological macromolecules. These interactions can modulate various biochemical pathways, influencing processes such as inflammation, cell signaling, and apoptosis.

Biological Activity

- Anti-inflammatory Properties : this compound has been shown to exhibit anti-inflammatory effects, potentially through the modulation of nuclear receptors involved in inflammation pathways. Research indicates that it may act as a dual agonist for PPARα/γ, which plays a crucial role in regulating inflammation and metabolic processes .

- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have indicated activity against various cancer cell lines, including those associated with colorectal cancer. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis .

- Neuroprotective Effects : Some investigations have pointed to neuroprotective effects, where this compound may help mitigate neuronal damage in models of neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on HCT-116 colorectal cancer cells. The compound demonstrated significant inhibitory activity with an IC50 value of approximately 11 μM, indicating potent anticancer properties compared to standard treatments like doxorubicin .

Case Study 2: Anti-inflammatory Mechanism

Research involving murine models of colitis revealed that administering this compound resulted in reduced inflammatory markers and improved gut barrier function. This suggests its potential application in treating inflammatory bowel diseases (IBD) .

Comparative Analysis with Similar Compounds

This compound can be compared to other structurally similar compounds to understand its unique biological profile better:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.